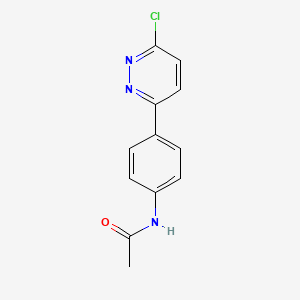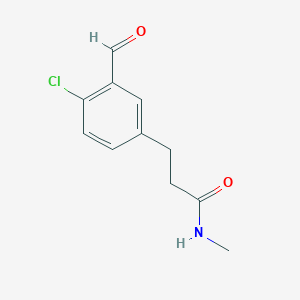
3-(4-chloro-3-formylphenyl)-N-methylpropionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3-formylphenyl)-N-methylpropionamide is an organic compound that belongs to the class of amides It features a chloro-substituted benzene ring with a formyl group and a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-formylbenzaldehyde and N-methylpropionamide.
Condensation Reaction: The formyl group of 4-chloro-3-formylbenzaldehyde reacts with the amide group of N-methylpropionamide under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chloro-3-formylphenyl)-N-methylpropionamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4-chloro-3-carboxyphenyl)-N-methylpropionamide.
Reduction: 3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-chloro-3-formylphenyl)-N-methylpropionamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways by binding to key proteins, thereby influencing cellular processes such as apoptosis, proliferation, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-formylbenzaldehyde: Shares the chloro and formyl groups but lacks the amide moiety.
N-methylpropionamide: Contains the amide group but lacks the aromatic ring with chloro and formyl substituents.
3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide: A reduced form of the target compound with a hydroxyl group instead of a formyl group.
Uniqueness
3-(4-chloro-3-formylphenyl)-N-methylpropionamide is unique due to the presence of both the chloro-substituted aromatic ring and the formyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
3-(4-chloro-3-formylphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-13-11(15)5-3-8-2-4-10(12)9(6-8)7-14/h2,4,6-7H,3,5H2,1H3,(H,13,15) |
Clé InChI |
MIQUDXNCIVIEQN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC1=CC(=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
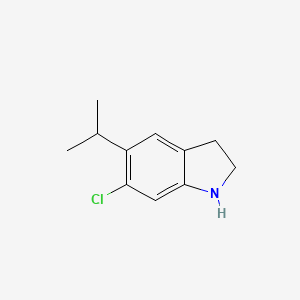




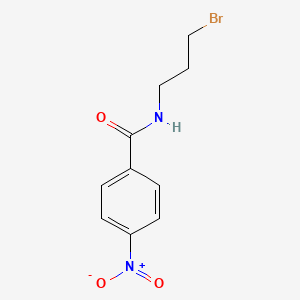


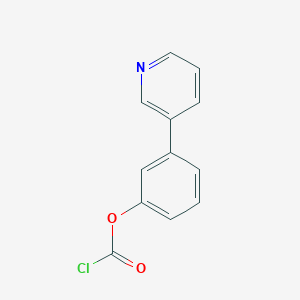

![8-bromo-2,4-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B8282543.png)
